

Physical properties of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoro-p-xylene

Cat. No.: B1295241

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3,5,6-Tetrafluoro-p-xylene**

Introduction

2,3,5,6-Tetrafluoro-p-xylene, also known as 1,4-dimethyl-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic compound with the chemical formula $C_8H_6F_4$.^{[1][2][3][4][5][6]} Its unique structure, featuring a benzene ring substituted with two methyl groups and four fluorine atoms, imparts a combination of chemical stability and hydrophobicity.^{[1][7]} These characteristics make it a valuable building block in the synthesis of specialty polymers, a solvent in fluorinated chemical reactions, and a compound of interest in environmental studies of fluorinated molecules.^[1] This guide provides a comprehensive overview of the physical properties of **2,3,5,6-Tetrafluoro-p-xylene**, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A summary of the key identifiers for **2,3,5,6-Tetrafluoro-p-xylene** is provided in the table below.

Identifier	Value
IUPAC Name	1,2,4,5-tetrafluoro-3,6-dimethylbenzene[3]
Synonyms	2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2][5][8]
CAS Number	703-87-7[1][2][4][5][6][9]
Molecular Formula	C ₈ H ₆ F ₄ [1][2][3][4][5][6]
Molecular Weight	178.13 g/mol [1][3][4][5][7][8]
InChI	InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3[3]
InChIKey	IWKPBYPUIPVYNZ-UHFFFAOYSA-N[3]
SMILES	CC1=C(C(=C(C(=C1F)F)C)F)F[3]

Physical Properties

The physical properties of **2,3,5,6-Tetrafluoro-p-xylene** are summarized in the following table. These properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value	Source
Appearance	White or colorless to almost white or almost colorless powder to lump to clear liquid. [1][7]	Visual Inspection
Melting Point	32 - 37 °C[1][2][7][8][9]	Multiple Sources
Boiling Point	143 - 144 °C (at 760 mmHg)[2] [8][9]	Multiple Sources
Density	1.2315 g/cm³ (estimate)[8]	Estimation
Solubility	Slightly soluble in methanol.[8]	Experimental Observation
Flash Point	117 °F (47.2 °C)[8]	Closed-cup Method
Refractive Index	1.4200 (estimate)[8]	Estimation
Purity	≥ 98% (Gas Chromatography) [1][7]	Gas Chromatography

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2,3,5,6-Tetrafluoro-p-xylene** are not extensively published. However, the following are standard methodologies that are typically employed for such characterizations.

1. Melting Point Determination: The melting point is commonly determined using a melting point apparatus, where a small sample is heated in a capillary tube. The temperature range over which the sample melts is observed. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a more precise melting point, which appears as an endothermic peak on the DSC thermogram.
2. Boiling Point Determination: The boiling point is typically measured at atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium. For more accurate measurements, an ebulliometer can be used, which measures the boiling point by

determining the temperature at which the vapor pressure of the liquid equals the ambient pressure.

3. Density Measurement: The density of a liquid can be determined using a pycnometer, which is a flask with a specific volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by its volume. For solids, gas pycnometry or the displacement method can be used.

4. Solubility Assessment: Solubility is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured, often using spectroscopic or chromatographic techniques. A qualitative assessment, such as "slightly soluble," is often based on visual observation.

5. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The C-F and C-H stretching and bending vibrations will give characteristic absorption bands.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 2,3,5,6-Tetrafluoro-p-xylene | C8H6F4 | CID 136549 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5,6-Tetrafluoro-p-xylene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. 2,3,5,6-Tetrafluoro-p-xylene [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,3,5,6-TETRAFLUORO-P-XYLENE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 2,3,5,6-Tetrafluoro-p-xylene | CAS#:703-87-7 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [Physical properties of 2,3,5,6-Tetrafluoro-p-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295241#physical-properties-of-2-3-5-6-tetrafluoro-p-xylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com